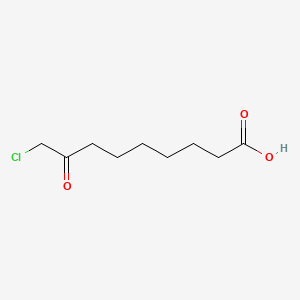
Nonanoic acid, 9-chloro-8-oxo-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Chloro-8-oxononanoic acid is a chemical compound with the molecular formula C9H15ClO3 It is a derivative of nonanoic acid, characterized by the presence of a chlorine atom and a ketone group on the eighth carbon of the nonanoic acid chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-Chloro-8-oxononanoic acid can be achieved through several methods. One common approach involves the chlorination of 9-oxononanoic acid. This process typically requires the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions to ensure the selective chlorination at the desired position .
Industrial Production Methods
In an industrial setting, the production of 9-Chloro-8-oxononanoic acid may involve the large-scale chlorination of 9-oxononanoic acid using similar chlorinating agents. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product .
化学反応の分析
Types of Reactions
9-Chloro-8-oxononanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in 9-chloro-8-hydroxynonanoic acid.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or other oxidized derivatives.
Reduction: 9-chloro-8-hydroxynonanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
9-Chloro-8-oxononanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 9-Chloro-8-oxononanoic acid involves its interaction with various molecular targets. The chlorine atom and ketone group confer reactivity, allowing the compound to participate in nucleophilic and electrophilic reactions. These interactions can modify biomolecules, potentially leading to biological effects. The specific pathways and targets depend on the context of its use and the nature of the reactions it undergoes .
類似化合物との比較
Similar Compounds
9-Oxononanoic acid: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
8-Chlorononanoic acid:
9-Chloro-8-hydroxynonanoic acid: A reduced form of 9-Chloro-8-oxononanoic acid, with different chemical properties and reactivity.
Uniqueness
9-Chloro-8-oxononanoic acid is unique due to the presence of both a chlorine atom and a ketone group, which confer distinct reactivity and versatility in chemical reactions. This makes it a valuable intermediate in organic synthesis and a compound of interest in various research fields .
特性
CAS番号 |
60254-73-1 |
|---|---|
分子式 |
C9H15ClO3 |
分子量 |
206.66 g/mol |
IUPAC名 |
9-chloro-8-oxononanoic acid |
InChI |
InChI=1S/C9H15ClO3/c10-7-8(11)5-3-1-2-4-6-9(12)13/h1-7H2,(H,12,13) |
InChIキー |
KXJMMYBTYIIBHF-UHFFFAOYSA-N |
正規SMILES |
C(CCCC(=O)O)CCC(=O)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















